N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a hydroxy-2-methyl-4-phenylbutyl chain linked to a methanesulfonamide group substituted with a 4-(trifluoromethyl)phenyl moiety. This structure combines a polar sulfonamide group with a trifluoromethylphenyl ring, which enhances lipophilicity and metabolic stability, and a hydroxyalkyl chain that may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO3S/c1-18(24,12-11-15-5-3-2-4-6-15)14-23-27(25,26)13-16-7-9-17(10-8-16)19(20,21)22/h2-10,23-24H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMFJUUFJSZWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate Alcohol: The initial step involves the reaction of 2-methyl-4-phenylbutan-2-ol with a suitable trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
Sulfonamide Formation: The intermediate alcohol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide functional group (-SO₂NH-) participates in nucleophilic substitutions under basic conditions. Key reactions include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. This occurs via deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the electrophilic alkyl halide .
-
Acylation : Forms acylated products when treated with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine as a base.
Example Reaction :
Oxidation
The hydroxyl group (-OH) in the 2-hydroxy-2-methylbutyl chain undergoes oxidation:
-
Catalytic Oxidation : Using Jones reagent (CrO₃/H₂SO₄), the hydroxyl group is oxidized to a ketone, forming N-(2-methyl-4-phenyl-3-oxobutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide .
Reduction
Acid-Base Reactions
The sulfonamide’s NH proton exhibits weak acidity (pKa ~10–12) due to electron-withdrawal by the -SO₂ group:
-
Deprotonation : Forms a stable sulfonamidate anion in basic media (e.g., NaOH), enabling further alkylation or acylation .
-
Metal Coordination : Binds to transition metals (e.g., Cu²⁺) via the deprotonated nitrogen, forming complexes studied for catalytic applications .
Hydrolysis Reactions
The sulfonamide bond undergoes hydrolysis under extreme conditions:
-
Acidic Hydrolysis (HCl, Δ): Cleaves to yield 4-(trifluoromethyl)benzenesulfonic acid and the corresponding amine .
-
Basic Hydrolysis (NaOH, Δ): Produces sulfonate salts and ammonia derivatives .
Influence of the Trifluoromethyl Group
The -CF₃ group enhances electrophilicity at the sulfonamide sulfur and adjacent carbons, facilitating:
Scientific Research Applications
Cancer Treatment
Recent studies indicate that this compound may play a role in cancer therapy by inhibiting specific pathways involved in tumor growth and survival. For instance, the inhibition of the PERK arm of the unfolded protein response (UPR) has been linked to reduced tumor cell proliferation. Compounds targeting this pathway are being investigated for their efficacy against various cancers, including pancreatic cancer .
Case Study : A patent describes the use of similar phenyl compounds for treating pancreatic cancer, emphasizing the selective inhibition of tumor growth through modulation of cellular stress responses .
Diabetes Management
The compound has been identified as a potential inhibitor of β-secretase 2 (BACE2), which is implicated in the pathogenesis of Type 2 diabetes. By selectively inhibiting this enzyme, the compound may help regulate insulin sensitivity and glucose metabolism, making it a candidate for diabetes therapeutics .
Research Findings : A study highlighted the design and synthesis of BACE2 inhibitors that demonstrated significant potential in managing Type 2 diabetes through their selective action on metabolic pathways .
Neurodegenerative Diseases
The role of this compound in modulating neuroprotective pathways suggests its application in treating neurodegenerative diseases such as Alzheimer's disease. By influencing protein interactions and cellular stress responses, it may help mitigate neuronal damage associated with these conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methanesulfonamide moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical and Functional Insights
Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogues (e.g., 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide ). This feature is shared with sulfentrazone and diflufenican, where fluorine substituents enhance membrane permeability and target affinity . The hydroxy group in the target compound may improve aqueous solubility relative to fully hydrophobic chains, balancing its CF3-driven lipophilicity.
Hydrogen-Bonding and Conformation :
- The antiperiplanar conformation of the N–H and C=O groups observed in 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide is likely conserved in the target compound due to the sulfonamide backbone. This conformation facilitates intermolecular hydrogen bonding (e.g., N–H⋯O), which could influence crystallization or protein binding.
In contrast, smaller substituents in sulfentrazone (dichlorophenyl) and diflufenican (difluorophenyl) allow for broader agrochemical applications .
Biological Activity
N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and other therapeutic potentials.
- Chemical Formula : C18H20F3NO3S
- Molecular Weight : 387.4 g/mol
- CAS Number : 1286726-37-1
Biological Activity Overview
The compound has been studied for various biological activities, including:
-
Antimicrobial Activity
- Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties against Mycobacterium tuberculosis and other nontuberculous mycobacteria. For instance, certain hydrazinecarboxamides derived from similar structures have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
-
Enzyme Inhibition
- The compound's structural features suggest potential as an enzyme inhibitor. A study on related compounds indicated that they act as non-covalent inhibitors, effectively binding near the active site of target enzymes . This mechanism could provide insights into developing drugs targeting neurodegenerative diseases.
- Cytotoxicity and Antiproliferative Effects
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide:
- Study on Antimicrobial Efficacy : A comparative analysis of various hydrazine derivatives demonstrated that certain modifications significantly enhanced their activity against M. tuberculosis, suggesting that similar modifications could be beneficial for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide .
- Enzyme Inhibition Study : Molecular docking studies revealed that the trifluoromethyl group plays a crucial role in binding affinity to AChE, potentially making this compound a lead candidate for further development as an Alzheimer’s disease treatment .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structure of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?
- Answer :
- FTIR : Analyze functional groups (e.g., -OH, sulfonamide S=O stretches) and compare with reference spectra.
- NMR : Use and NMR to resolve the alkyl/aryl backbone and trifluoromethyl group. For example, NMR can confirm hydroxyl protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical mass (e.g., calculated m/z for CHFNOS: 425.13) .
Q. How can impurities in synthesized batches of this compound be quantified?
- Answer :
- HPLC with UV detection : Use a Chromolith® or Purospher® STAR column (C18, 5 µm) with a gradient elution (e.g., acetonitrile/water + 0.1% TFA). Monitor at 254 nm for sulfonamide absorption .
- Limits : Total impurities ≤0.5% (w/w), individual impurities ≤0.1% (w/w), as per pharmacopeial guidelines for sulfonamide derivatives .
Q. What are the predicted physicochemical properties of this compound?
- Answer :
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield of this compound?
- Answer :
- Reaction Design : Use a condensation reaction between 4-(trifluoromethyl)benzaldehyde and a hydroxyl-alkylamine precursor under microwave irradiation (100–150 W, 80–120°C, 10–30 min). This reduces reaction time by 50% compared to conventional heating .
- Yield Improvement : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) .
Q. What computational strategies are effective for analyzing its biological activity?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., viral polymerases or enzymes). Focus on sulfonamide’s sulfonyl group and trifluoromethyl’s hydrophobic interactions .
- ADMET Prediction : Calculate logP (~3.5) and bioavailability scores using SwissADME. Note potential CYP450 inhibition due to the trifluoromethyl group .
Q. How to resolve contradictions between experimental and computational pKa values?
- Answer :
- Experimental Validation : Perform potentiometric titration in aqueous/organic solvents (e.g., DMSO/water) to measure actual pKa. Discrepancies >0.5 units suggest errors in computational models (e.g., inadequate solvation parameters) .
- Adjust Models : Refine density functional theory (DFT) calculations with explicit solvent effects (e.g., COSMO-RS) .
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Resolve the hydroxyl and sulfonamide hydrogen-bonding network (e.g., O···N distances ~2.8 Å) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Refine with SHELXL (R factor <0.065) .
Methodological Guidance for Data Analysis
Q. How to design stability studies under varying pH and temperature conditions?
- Answer :
- Forced Degradation : Exclude samples to acidic (HCl 0.1 M), basic (NaOH 0.1 M), oxidative (HO 3%), and thermal (60°C) conditions for 24–72 hours.
- Analytical Tools : Monitor degradation via HPLC-MS. Major degradation pathways include hydrolysis of the sulfonamide group .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
